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Compound of Interest

Compound Name: pyridine-3,5-diamine

Cat. No.: B152807

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the computationally predicted and
experimentally determined physicochemical properties of pyridine-3,5-diamine. For
comparative analysis, data for 2,6-diaminopyridine is also presented. This document is
intended to serve as a valuable resource for researchers engaged in drug discovery and
materials science by providing a clear, data-driven overview of the characteristics of these
isomeric diamine compounds.

Data Presentation: Physicochemical Properties

A summary of key physicochemical properties for pyridine-3,5-diamine and 2,6-
diaminopyridine is presented below. Computational data is derived from quantum chemical
calculations, while experimental values are sourced from literature.

© 2025 BenchChem. All rights reserved. 1/9 Tech Support


https://www.benchchem.com/product/b152807?utm_src=pdf-interest
https://www.benchchem.com/product/b152807?utm_src=pdf-body
https://www.benchchem.com/product/b152807?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b152807?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE

Validation & Comparative

Check Availability & Pricing

Property Pyridine-3,5-diamine 2,6-Diaminopyridine
Molecular Formula CsH7Ns CsH7Ns
Molecular Weight ( g/mol ) 109.13 109.13

IUPAC Name

pyridine-3,5-diamine

pyridine-2,6-diamine[1]

Calculated pKa

Data not available

6.13 + 0.24[2]

Melting Point (°C)

Data not available

120 - 122[3]

Boiling Point (°C)

Data not available

159 (at 13 hPa)[3]

Water Solubility (g/L)

Data not available

180[3]

LogP

Data not available

0.550 (estimated)[2]

Note: Experimental data for pyridine-3,5-diamine is not readily available in the public domain.

The presented data for 2,6-diaminopyridine serves as a benchmark for comparison.

Experimental Protocols

Detailed methodologies for the key experiments cited are provided to ensure reproducibility

and methodological transparency.

Synthesis of 3,5-Diaminopyridine

A common synthetic route to 3,5-diaminopyridine involves the hydrogenation of a dinitro

precursor.[4]

Materials:

Hydrogen gas (H2)

Methanol

2-chloro-3,5-dinitropyridine

10% Palladium on Carbon (Pd/C)
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 Di-tert-butyl dicarbonate (Bocz0)

¢ 5% Rhodium on Carbon (Rh/C)

 Acetic acid

Procedure:

 Dissolve 2-chloro-3,5-dinitropyridine in methanol.
e Add 10% Pd/C catalyst to the solution.

o Hydrogenate the mixture under a hydrogen atmosphere at room temperature until the
reaction is complete, yielding 3,5-diaminopyridine.

» Protect the amino groups by reacting the product with di-tert-butyl dicarbonate to form the di-
Boc derivative.

e The protected diamine can be further hydrogenated using 5% Rh/C in the presence of acetic
acid at high pressure and temperature to yield the corresponding piperidine derivative if
desired.[4]

Determination of pKa by Spectrophotometry

The acid dissociation constant (pKa) can be determined by monitoring changes in the UV-Vis
absorbance spectrum as a function of pH.[5][6]

Materials:

Diaminopyridine sample

Hydrochloric acid (HCI) solutions of varying concentrations

Sodium hydroxide (NaOH) solutions of varying concentrations

UV-Vis spectrophotometer

pH meter
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Procedure:
e Prepare a stock solution of the diaminopyridine in deionized water.
o Prepare a series of buffer solutions with a range of known pH values.

o Add a small aliquot of the stock solution to each buffer solution to create a series of samples
with constant analyte concentration but varying pH.

o Measure the UV-Vis absorbance spectrum for each sample.

« |dentify the wavelength of maximum absorbance difference between the protonated and
deprotonated forms.

e Plot absorbance at this wavelength against pH.

e The pKa is the pH at the inflection point of the resulting sigmoid curve.[6]

Measurement of Aqueous Solubility using the Shake-
Flask Method

The shake-flask method is a standard technique for determining the equilibrium solubility of a
compound.[7][8][9]

Materials:

o Diaminopyridine sample (solid)
e Deionized water

o Shaker or agitator

o Centrifuge

e Analytical balance

¢ Method for quantifying the concentration of the dissolved compound (e.g., UV-Vis
spectrophotometry, HPLC)
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Procedure:

e Add an excess amount of the solid diaminopyridine to a known volume of deionized water in
a sealed flask.

o Agitate the flask at a constant temperature for a sufficient period (e.g., 24-48 hours) to
ensure equilibrium is reached.[7]

» After agitation, allow the suspension to settle.
o Separate the undissolved solid from the saturated solution by centrifugation or filtration.[8]
o Carefully withdraw a sample of the clear supernatant.

o Determine the concentration of the diaminopyridine in the supernatant using a suitable
analytical method. This concentration represents the equilibrium solubility.

Mandatory Visualization

The following diagrams illustrate key workflows and relationships relevant to the computational
and experimental analysis of pyridine-3,5-diamine.
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Computational Chemistry Workflow for Property Prediction.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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